CRAC Channel Inhibitory Potential: Class-Level Potency Benchmarking Against Pyrazole Carboxamide Patent Space
The compound falls within the Markush structure of EP2421834A1, which claims pyrazole-5-carboxamides as CRAC channel inhibitors [1]. Exemplified compounds in this patent series demonstrate ICRAC pIC50 values ranging from <5.0 to >8.0, with the most potent analogs achieving nanomolar inhibition [1]. While the specific CAS 1211396-62-1 compound is not individually reported with an IC50 value in the patent, its structural features—the 2,4-difluorobenzyl substituent on the carboxamide nitrogen and the 1-ethyl-3-methyl pyrazole substitution pattern—align with the SAR-defined potency-enhancing motifs [1]. By contrast, the des-fluoro or para-fluoro singly substituted analogs within the same series consistently show 10- to 100-fold weaker inhibition, establishing the criticality of the 2,4-difluoro arrangement [1]. Procurement of this specific CAS number ensures retention of this potency-determining pharmacophore.
| Evidence Dimension | CRAC channel inhibition potency (pIC50) |
|---|---|
| Target Compound Data | Not individually reported; predicted to be within the active range (pIC50 >6.0) based on patent SAR |
| Comparator Or Baseline | Patent-exemplified 2,4-difluorophenyl pyrazole-5-carboxamide analogs: pIC50 6.5–8.2; des-fluoro or mono-fluoro analogs: pIC50 <5.0 |
| Quantified Difference | Predicted >10-fold potency advantage of 2,4-difluorophenyl over non-fluorinated or mono-fluorinated analogs |
| Conditions | ICRAC assay in RBL-2H3 cells, thapsigargin-stimulated Ca2+ influx (patent EP2421834A1) |
Why This Matters
For CRAC channel-targeting research programs, selecting CAS 1211396-62-1 preserves the 2,4-difluoro pharmacophore that patent SAR data indicate is essential for nanomolar potency, directly reducing the risk of procuring an inactive analog.
- [1] Pyrazole and triazole carboxamides as crac channel inhibitors. EP2421834A1 (Examples and ICRAC assay data). View Source
